Cas no 1092299-34-7 (2-Thiophenemethanethiol, α,5-dimethyl-)

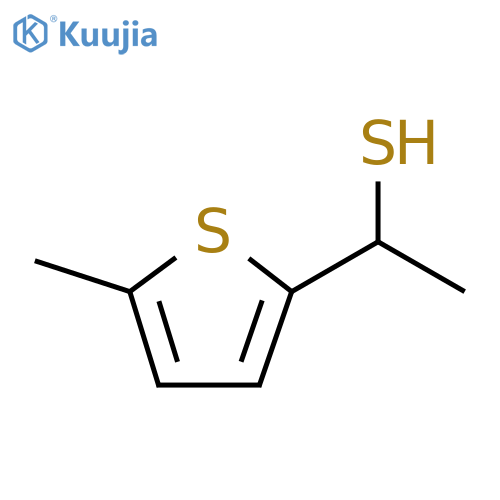

1092299-34-7 structure

商品名:2-Thiophenemethanethiol, α,5-dimethyl-

CAS番号:1092299-34-7

MF:C7H10S2

メガワット:158.284299373627

CID:5215229

2-Thiophenemethanethiol, α,5-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 2-Thiophenemethanethiol, α,5-dimethyl-

- 1-(5-Methylthiophen-2-yl)ethane-1-thiol

-

- インチ: 1S/C7H10S2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3

- InChIKey: UHZUBMKXFQPKDJ-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(C)S1)(S)C

2-Thiophenemethanethiol, α,5-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-72593-0.5g |

1-(5-methylthiophen-2-yl)ethane-1-thiol |

1092299-34-7 | 95% | 0.5g |

$353.0 | 2023-02-12 | |

| Ambeed | A1126894-1g |

1-(5-Methylthiophen-2-yl)ethane-1-thiol |

1092299-34-7 | 95% | 1g |

$384.0 | 2023-03-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329860-50mg |

1-(5-Methylthiophen-2-yl)ethane-1-thiol |

1092299-34-7 | 95% | 50mg |

¥2376.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329860-5g |

1-(5-Methylthiophen-2-yl)ethane-1-thiol |

1092299-34-7 | 95% | 5g |

¥31917.00 | 2024-08-09 | |

| 1PlusChem | 1P01AH7L-2.5g |

1-(5-methylthiophen-2-yl)ethane-1-thiol |

1092299-34-7 | 95% | 2.5g |

$1203.00 | 2023-12-26 | |

| 1PlusChem | 1P01AH7L-250mg |

1-(5-methylthiophen-2-yl)ethane-1-thiol |

1092299-34-7 | 95% | 250mg |

$286.00 | 2023-12-26 | |

| 1PlusChem | 1P01AH7L-5g |

1-(5-methylthiophen-2-yl)ethane-1-thiol |

1092299-34-7 | 95% | 5g |

$1748.00 | 2023-12-26 | |

| Enamine | EN300-72593-0.1g |

1-(5-methylthiophen-2-yl)ethane-1-thiol |

1092299-34-7 | 95% | 0.1g |

$132.0 | 2023-02-12 | |

| Enamine | EN300-72593-2.5g |

1-(5-methylthiophen-2-yl)ethane-1-thiol |

1092299-34-7 | 95% | 2.5g |

$923.0 | 2023-02-12 | |

| Enamine | EN300-72593-10.0g |

1-(5-methylthiophen-2-yl)ethane-1-thiol |

1092299-34-7 | 95% | 10.0g |

$2024.0 | 2023-02-12 |

2-Thiophenemethanethiol, α,5-dimethyl- 関連文献

-

1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

1092299-34-7 (2-Thiophenemethanethiol, α,5-dimethyl-) 関連製品

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1092299-34-7)2-Thiophenemethanethiol, α,5-dimethyl-

清らかである:99%

はかる:5g

価格 ($):3050.0